(1R,3R)-3-(4-Bromophenyl)cyclohexane
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Description
“(1R,3R)-3-(4-Bromophenyl)cyclohexane” is a biochemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 . It is used in proteomics research .
Synthesis Analysis
This compound is used as a building block in the synthesis of novel cruzain inhibitors . Cruzain inhibitors have applications in the treatment of Chagas’ disease .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H16BrN . The structure consists of a cyclohexane ring with a bromophenyl group attached to it .Chemical Reactions Analysis
“this compound” is involved in the synthesis of cruzain inhibitors . Cruzain is a cysteine protease, and inhibitors of this enzyme have potential therapeutic applications in the treatment of Chagas’ disease .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of (1R,3R)-3-(4-Bromophenyl)cyclohexane involves a series of reactions that introduce a bromine atom onto a cyclohexane ring.", "Starting Materials": [ "Cyclohexene", "Hydrogen bromide", "Bromine", "Sodium hydroxide", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate", "4-Bromophenyl magnesium bromide", "Ethanol" ], "Reaction": [ "Cyclohexene is reacted with hydrogen bromide in the presence of diethyl ether to form 1-bromocyclohexane.", "1-bromocyclohexane is then reacted with bromine in the presence of sodium hydroxide to form 1,4-dibromocyclohexane.", "1,4-dibromocyclohexane is reacted with sodium bicarbonate to form (1R,4R)-1,4-dibromocyclohexane.", "(1R,4R)-1,4-dibromocyclohexane is reacted with 4-bromophenyl magnesium bromide in the presence of diethyl ether to form (1R,3R)-3-(4-Bromophenyl)cyclohexane.", "The final compound is purified by recrystallization from ethanol." ] } | |
CAS No. |
1389859-88-4 |
Molecular Formula |
C12H16BrN |
Molecular Weight |
254.171 |
IUPAC Name |
(1R,3R)-3-(4-bromophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12-/m1/s1 |
InChI Key |
ICMCFWYAEBORIP-ZYHUDNBSSA-N |
SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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